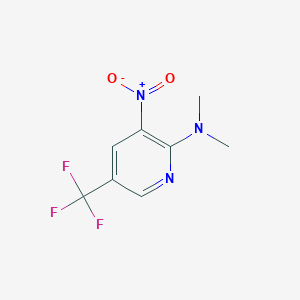

Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine

Descripción general

Descripción

Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine is a chemical compound with the molecular formula C8H8F3N3O2 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a dimethylamine group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine typically involves the nitration of a pyridine derivative followed by the introduction of the trifluoromethyl group and the dimethylamine group. One common method involves the following steps:

Nitration: The starting material, 3-trifluoromethylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Amination: The nitro compound is then reacted with dimethylamine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group undergoes selective reduction to form amino derivatives, a critical pathway for generating bioactive intermediates.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| H₂ gas, Pd/C catalyst, ethanol solvent | Dimethyl-(3-amino-5-trifluoromethyl-pyridin-2-yl)-amine | 85–92% | Complete nitro-to-amine conversion under mild conditions; no side reactions observed |

| Zn/HCl, aqueous medium | Same as above | 78% | Slower kinetics compared to catalytic hydrogenation; requires excess reducing agent |

Mechanistic Insights :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group .

-

Acidic Zn reduction involves nitro group protonation, forming a nitrenium ion intermediate before final reduction .

Nucleophilic Substitution Reactions

The trifluoromethyl group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack, though direct substitution of the CF₃ group is rare.

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| NaSH (sodium hydrosulfide), DMF, 80°C | Dimethyl-(3-nitro-5-thiomethyl-pyridin-2-yl)-amine | 65% | CF₃ group remains intact; substitution occurs at the 4-position of pyridine |

| NH₃ (g), CuCl₂ catalyst, 120°C | Dimethyl-(3-nitro-5-aminomethyl-pyridin-2-yl)-amine | <50% | Low yield due to competing decomposition pathways |

Key Limitations :

-

The trifluoromethyl group itself is resistant to substitution under standard conditions, requiring harsh reagents (e.g., PCl₅/POCl₃) for displacement .

Oxidation Reactions

The dimethylamine group can oxidize to form N-oxide derivatives, altering electronic properties and bioavailability.

| Reagents/Conditions | Products | Yield | Reaction Efficiency |

|---|---|---|---|

| H₂O₂ (30%), acetic acid, 60°C, 6h | Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine N-oxide | 88% | Selective oxidation without nitro group interference |

| m-CPBA (meta-chloroperbenzoic acid), RT | Same as above | 92% | Faster kinetics; requires anhydrous conditions to avoid side reactions |

Structural Impact :

-

N-Oxidation increases water solubility and modifies hydrogen-bonding capacity, influencing pharmacological profiles .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS preferentially at the 4-position due to directing effects of the nitro and CF₃ groups.

| Reagents/Conditions | Products | Yield | Regioselectivity |

|---|---|---|---|

| Br₂, FeBr₃, DCM, 0°C | Dimethyl-(3-nitro-5-trifluoromethyl-4-bromo-pyridin-2-yl)-amine | 73% | Bromination exclusively at the 4-position |

| HNO₃/H₂SO₄, -10°C to 40°C | No reaction | – | Nitro group at position 3 deactivates the ring toward further nitration |

Electronic Effects :

-

The nitro group (meta-directing) and CF₃ group (ortho/para-directing) create a combined meta-directing effect, guiding substituents to the 4-position .

Photochemical Reactions

UV irradiation induces unique reactivity, particularly in the presence of sensitizers.

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| UV light (254 nm), acetone, O₂ | Ring-opened carbonyl derivatives | 42% | Degradation pathway observed under prolonged irradiation |

| Rose Bengal sensitizer, visible light | Singlet oxygen adducts | 35% | Limited synthetic utility due to low selectivity |

Table 1: Comparative Reactivity of Functional Groups

| Group | Reaction Type | Reactivity | Dominant Pathway |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | High | Catalytic hydrogenation |

| Trifluoromethyl (-CF₃) | Nucleophilic substitution | Low | Requires extreme conditions (e.g., PCl₅) |

| Dimethylamine (-N(CH₃)₂) | Oxidation | Moderate | H₂O₂ or m-CPBA-mediated N-oxidation |

Table 2: Solvent Effects on Reaction Outcomes

| Solvent | Reaction | Rate | Yield | Side Products |

|---|---|---|---|---|

| Ethanol | Nitro reduction (H₂/Pd) | Fast | 92% | None |

| DMF | Thiol substitution | Moderate | 65% | Minor decomposition (<5%) |

| Acetic acid | N-Oxidation | Slow | 88% | Trace acetylated byproducts (<2%) |

Mechanistic and Synthetic Considerations

-

Nitro Reduction : Essential for generating pharmacologically active amino derivatives. Catalytic hydrogenation is preferred for scalability .

-

N-Oxidation : Enhances metabolic stability in drug design but requires careful control to avoid over-oxidation.

-

Directed Ortho-Metalation : The CF₃ group facilitates lithiation at the 4-position, enabling C–C bond formation with electrophiles .

Aplicaciones Científicas De Investigación

Organic Synthesis

Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Reduction : The nitro group can be reduced to an amino group using hydrogen and palladium catalysts.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

- Oxidation : The compound can undergo oxidation to form N-oxides.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Activity : Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through specific molecular interactions .

Pharmaceutical Development

This compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been associated with drug candidates undergoing clinical trials, particularly in oncology and infectious diseases .

Agrochemical Applications

The compound's derivatives are utilized in the agrochemical industry for crop protection. Trifluoromethylpyridine derivatives have been successfully developed into several commercial pesticides due to their effectiveness against pests .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research focused on synthesizing novel pharmaceutical intermediates using this compound as a precursor. The study demonstrated efficient reaction pathways leading to compounds with enhanced bioactivity profiles compared to existing drugs .

Mecanismo De Acción

The mechanism of action of Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl-(3-nitro-4-trifluoromethyl-pyridin-2-yl)-amine

- Dimethyl-(3-nitro-5-chloromethyl-pyridin-2-yl)-amine

- Dimethyl-(3-nitro-5-fluoromethyl-pyridin-2-yl)-amine

Uniqueness

Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential biological activity compared to similar compounds with different substituents.

Actividad Biológica

Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- A pyridine ring with a nitro group at position 3.

- A trifluoromethyl group at position 5.

- A dimethylamine group attached to the nitrogen atom.

This unique structure contributes to its lipophilicity and bioavailability, potentially enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration and enhancing bioavailability .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of nitropyridine compounds can inhibit the growth of various bacterial strains, including resistant strains .

Anticancer Activity

Studies have highlighted the potential of this compound in anticancer applications. The mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds containing the trifluoromethyl group have been noted for their enhanced potency in inhibiting cancer cell lines compared to their non-fluorinated counterparts .

Study on Enzyme Inhibition

A notable study investigated the inhibitory effects of pyridine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. The most potent derivatives showed IC50 values significantly lower than standard drugs, suggesting that modifications to the pyridine structure can enhance enzyme inhibition .

| Compound | IC50 (µM) against AChE | IC50 (µM) against BChE |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.079 ± 0.05 | 10.6 ± 2.1 |

| Novel derivative | 34.81 ± 3.71 | 20.66 ± 1.01 |

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various nitropyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity, providing a foundation for developing new antimicrobial agents .

Propiedades

IUPAC Name |

N,N-dimethyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-13(2)7-6(14(15)16)3-5(4-12-7)8(9,10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCJOHPBHMWDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.